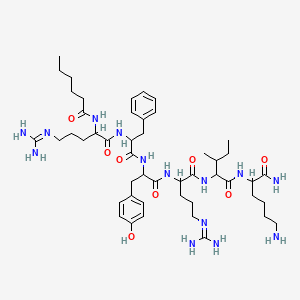

hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

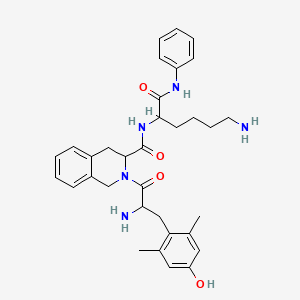

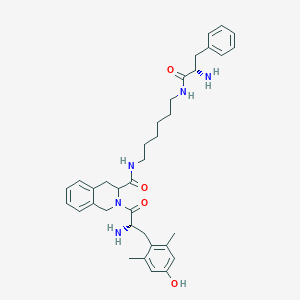

Hex-RYYRIK-NH2 est un hexapeptide connu pour son rôle d'antagoniste du récepteur de la nociceptine (ORL1). Ce composé est dérivé d'une bibliothèque peptidique et a été étudié de manière approfondie pour sa capacité à inhiber les activités biologiques de la nociceptine, un neuropeptide impliqué dans la modulation de la douleur . La structure de Hex-RYYRIK-NH2 comprend les acides aminés arginine (Arg), tyrosine (Tyr) et lysine (Lys), qui sont essentiels pour sa liaison au récepteur ORL1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Hex-RYYRIK-NH2 est généralement synthétisé en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse commence par la fixation de l'acide aminé C-terminal à la résine, suivie de l'ajout étape par étape des acides aminés restants. Chaque acide aminé est protégé par un groupe protecteur temporaire, qui est éliminé avant l'ajout du prochain acide aminé .

Méthodes de production industrielle

Dans un contexte industriel, la production de Hex-RYYRIK-NH2 suit des principes similaires à la synthèse en laboratoire, mais à une plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Hex-RYYRIK-NH2 subit diverses réactions chimiques, notamment :

Oxydation : Les résidus de tyrosine dans Hex-RYYRIK-NH2 peuvent subir une oxydation, conduisant à la formation de liaisons croisées de dityrosine.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres en utilisant des agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les groupes amines dans l'arginine et la lysine peuvent participer à des réactions de substitution avec des électrophiles.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H2O2) ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyéthyl)phosphine (TCEP).

Substitution : Électrophiles tels que les halogénoalcanes ou les chlorures d'acyle.

Principaux produits formés

Oxydation : Liaisons croisées de dityrosine.

Réduction : Groupes thiols libres.

Substitution : Dérivés alkylés ou acylés de Hex-RYYRIK-NH2.

4. Applications de la recherche scientifique

Hex-RYYRIK-NH2 a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Hex-RYYRIK-NH2 exerce ses effets en se liant au récepteur de la nociceptine (ORL1) et en agissant comme un antagoniste. Cette liaison inhibe l'activation des protéines G, qui sont impliquées dans les voies de signalisation en aval du récepteur. En bloquant le récepteur, Hex-RYYRIK-NH2 empêche les activités biologiques de la nociceptine, y compris son rôle dans la modulation de la douleur . Les cibles moléculaires clés comprennent le récepteur ORL1 et les protéines G associées .

Applications De Recherche Scientifique

Hex-RYYRIK-NH2 has a wide range of applications in scientific research:

Mécanisme D'action

Hex-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (ORL1) and acting as an antagonist. This binding inhibits the activation of G proteins, which are involved in the downstream signaling pathways of the receptor. By blocking the receptor, Hex-RYYRIK-NH2 prevents the biological activities of nociceptin, including its role in pain modulation . The key molecular targets include the ORL1 receptor and associated G proteins .

Comparaison Avec Des Composés Similaires

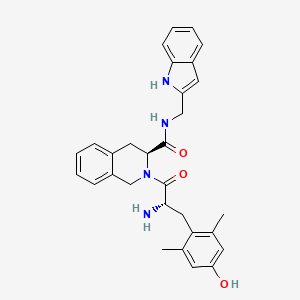

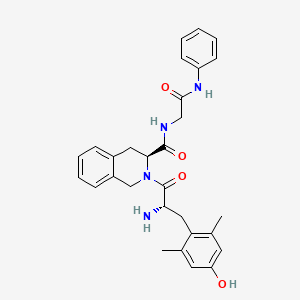

Hex-RYYRIK-NH2 est unique dans sa forte affinité et sa spécificité pour le récepteur de la nociceptine. Des composés similaires comprennent :

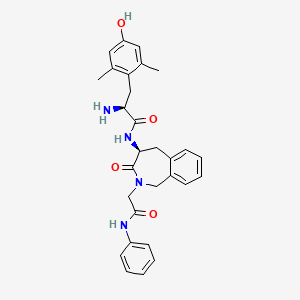

IsoVa-RYYRIK-NH2 : Un dérivé avec un groupe isovaléryle, qui affecte son affinité de liaison et son activité antagoniste.

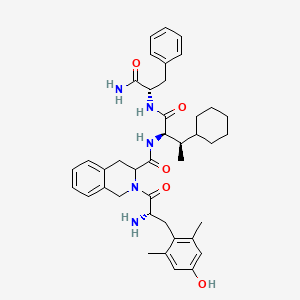

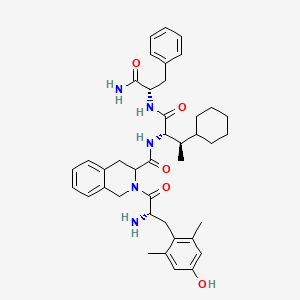

H-YGGFRYYRIK-NH2 : Un peptide hybride combinant des ligands du récepteur des opioïdes et de la nociceptine, présentant des propriétés pharmacologiques différentes.

Ces composés mettent en évidence la diversité structurelle et la spécificité fonctionnelle des peptides ciblant le récepteur de la nociceptine.

Propriétés

Formule moléculaire |

C48H78N14O8 |

|---|---|

Poids moléculaire |

979.2 g/mol |

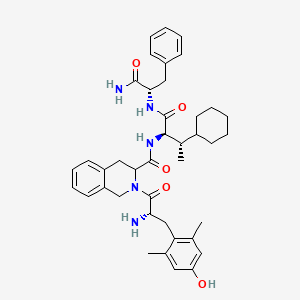

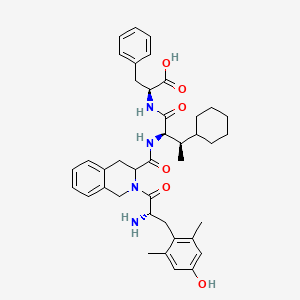

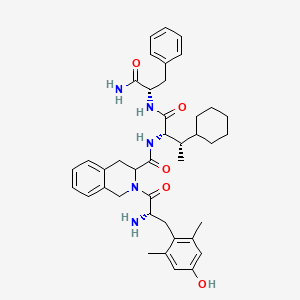

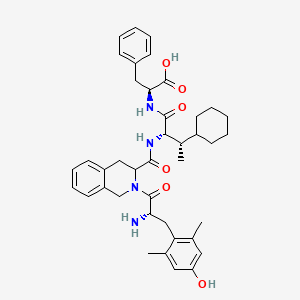

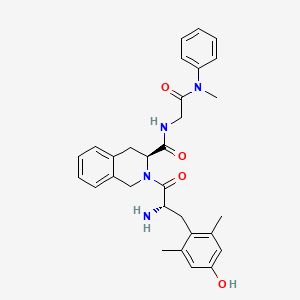

Nom IUPAC |

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C48H78N14O8/c1-4-6-8-20-39(64)57-35(18-13-26-55-47(51)52)42(66)60-37(28-31-15-9-7-10-16-31)45(69)61-38(29-32-21-23-33(63)24-22-32)44(68)59-36(19-14-27-56-48(53)54)43(67)62-40(30(3)5-2)46(70)58-34(41(50)65)17-11-12-25-49/h7,9-10,15-16,21-24,30,34-38,40,63H,4-6,8,11-14,17-20,25-29,49H2,1-3H3,(H2,50,65)(H,57,64)(H,58,70)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56) |

Clé InChI |

BULLVLNXUBKWQF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)

![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)